
(1-Chloropropylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloropropylidene)propanedinitrile is an organic compound with the chemical formula C₆H₅ClN₂. This compound is characterized by the presence of a chlorinated propylidene group attached to a propanedinitrile moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropylidene)propanedinitrile typically involves the reaction of propanedinitrile with chlorinated reagents under controlled conditions. One common method is the chlorination of propanedinitrile using thionyl chloride or phosphorus pentachloride, which introduces the chlorine atom into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions: (1-Chloropropylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted propanedinitrile derivatives.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Addition Reactions: Electrophiles like bromine, iodine, or hydrogen halides are used in the presence of catalysts or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted propanedinitrile derivatives, halogenated compounds, and functionalized organic molecules that serve as intermediates in further synthetic processes.
科学研究应用
(1-Chloropropylidene)propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents. Its derivatives have shown promise in the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also employed in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of (1-Chloropropylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, nucleic acids, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Malononitrile (Propanedinitrile): A simpler analog without the chlorinated propylidene group. It is widely used in organic synthesis and as a building block for various chemical reactions.
Cyanoacetonitrile: Another related compound with a similar nitrile functional group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Dicyanomethane: A compound with two nitrile groups attached to a central carbon atom. It is used as a precursor in the synthesis of heterocyclic compounds and other organic molecules.
Uniqueness: (1-Chloropropylidene)propanedinitrile is unique due to the presence of the chlorinated propylidene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific chemical transformations and applications that are not possible with simpler nitrile compounds.
属性
CAS 编号 |
41808-48-4 |
|---|---|
分子式 |
C6H5ClN2 |
分子量 |
140.57 g/mol |
IUPAC 名称 |
2-(1-chloropropylidene)propanedinitrile |
InChI |
InChI=1S/C6H5ClN2/c1-2-6(7)5(3-8)4-9/h2H2,1H3 |
InChI 键 |
SLKYHGGYZIAGGP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)

![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)

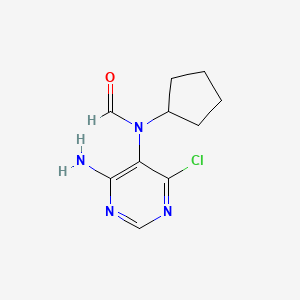
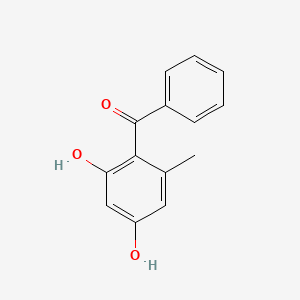
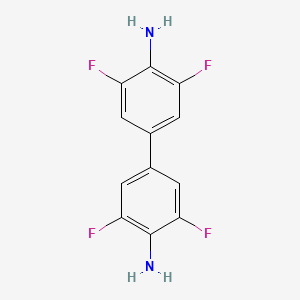
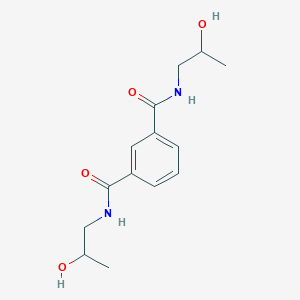
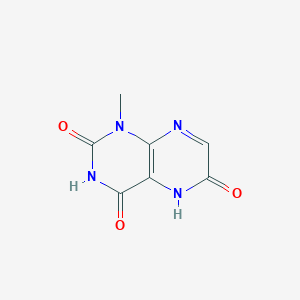

![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
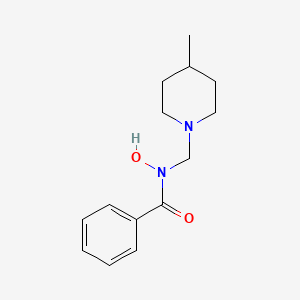
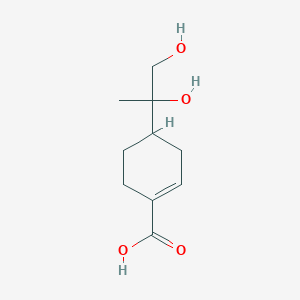
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
